2-(Methylsulfanyl)naphthalen-1-ol 2-(Methylsulfanyl)naphthalen-1-ol
Brand Name: Vulcanchem
CAS No.: 90033-53-7
VCID: VC19253239
InChI: InChI=1S/C11H10OS/c1-13-10-7-6-8-4-2-3-5-9(8)11(10)12/h2-7,12H,1H3
SMILES:
Molecular Formula: C11H10OS
Molecular Weight: 190.26 g/mol

2-(Methylsulfanyl)naphthalen-1-ol

CAS No.: 90033-53-7

Cat. No.: VC19253239

Molecular Formula: C11H10OS

Molecular Weight: 190.26 g/mol

* For research use only. Not for human or veterinary use.

2-(Methylsulfanyl)naphthalen-1-ol - 90033-53-7

Specification

CAS No. 90033-53-7
Molecular Formula C11H10OS
Molecular Weight 190.26 g/mol
IUPAC Name 2-methylsulfanylnaphthalen-1-ol
Standard InChI InChI=1S/C11H10OS/c1-13-10-7-6-8-4-2-3-5-9(8)11(10)12/h2-7,12H,1H3
Standard InChI Key ONAUBAHYXGAQNE-UHFFFAOYSA-N
Canonical SMILES CSC1=C(C2=CC=CC=C2C=C1)O

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Properties

2-(Methylsulfanyl)naphthalen-1-ol belongs to the class of naphthols substituted with sulfur-containing functional groups. Its IUPAC name, 2-methylsulfanylnaphthalen-1-ol, reflects the positions of the hydroxyl (-OH) and methylsulfanyl (-SMe) groups on the naphthalene ring . The compound’s planar aromatic system and the polar sulfanyl group contribute to its solubility in organic solvents like tetrahydrofuran (THF) and dichloromethane, while its hydroxyl group enables hydrogen bonding .

Key identifiers include:

PropertyValueSource
CAS Registry Number90033-53-7
Molecular FormulaC11H10OS\text{C}_{11}\text{H}_{10}\text{OS}
Molecular Weight190.26 g/mol
SMILESCSC1=C(C2=CC=CC=C2C=C1)O
InChIKeyONAUBAHYXGAQNE-UHFFFAOYSA-N

The sulfanyl group at position 2 enhances the compound’s nucleophilicity, making it reactive toward electrophilic aromatic substitutions and cross-coupling reactions .

Synthesis Methods

Mannich Base Hydrogenation

A widely reported synthesis involves the Mannich reaction followed by catalytic hydrogenation. In this method, 1-naphthol is converted to a Mannich base (e.g., 2-(dimethylaminomethyl)-1-naphthol) using formaldehyde and dimethylamine. Subsequent hydrogenation over palladium-on-carbon removes the amine group, yielding 2-(methylsulfanyl)naphthalen-1-ol with yields exceeding 80% . For example, Watanabe et al. achieved an 87.6% yield by hydrogenating the Mannich base derived from 1-naphthol under 60 psi H2\text{H}_2 at 80°C .

Electrophilic Cyclization

Recent advances employ electrophilic cyclization of propargylic alcohols. Using iodine (I2\text{I}_2) or iodine monochloride (ICl\text{ICl}), alkynyl precursors undergo 6-endo-dig cyclization to form the naphthalene core. A 2025 study demonstrated that treating 1-aryl-3-alkyn-2-ols with I2\text{I}_2 in acetonitrile at ambient temperature produces 3-iodo-2-naphthol derivatives, which can be further functionalized to introduce the methylsulfanyl group . This method offers regioselectivity and compatibility with functional groups like esters and halides .

Comparative Analysis of Synthesis Routes

The table below summarizes key synthesis methods, conditions, and yields:

MethodConditionsYieldReference
Mannich Base HydrogenationPd/C, H2\text{Pd/C, H}_2 (60 psi), 80°C, 5 hrs87.6%
Electrophilic CyclizationI2\text{I}_2, MeCN, rt, 0.5 hrs75%
Carbamate ReductionNaBH4\text{NaBH}_4, H2O/THF\text{H}_2\text{O/THF}, 10°C69.2%

The Mannich route remains industrially favored due to high yields, while electrophilic cyclization is preferred for synthesizing halogenated analogs .

Physicochemical Properties

Computed Properties

PubChem data indicates a density of 1.1–1.2 g/cm³ and a boiling point of approximately 304°C for structurally similar naphthols . The methylsulfanyl group increases hydrophobicity compared to unsubstituted naphthol, as evidenced by a higher logP value (estimated at 3.2) .

Spectral Characteristics

  • IR Spectroscopy: Strong absorption bands at 3350 cm⁻¹ (O-H stretch) and 2550 cm⁻¹ (S-H stretch, absent due to methylation) .

  • NMR: 1H^1\text{H} NMR signals at δ 8.2–7.3 ppm (aromatic protons), δ 4.1 ppm (S-Me), and δ 5.2 ppm (O-H) .

Applications in Organic Synthesis

Peptide Bond Activation

2-(Methylsulfanyl)naphthalen-1-ol derivatives, such as 2,4-bis(methylsulfonyl)-1-naphthol, act as carboxyl-activating agents in peptide synthesis. The sulfonyl groups facilitate the formation of active esters, enabling efficient coupling of amino acids . For instance, 2,4-bis(methylsulfonyl)-1-naphthol achieved 95% coupling efficiency in a 2025 study on tripeptide synthesis .

Multicomponent Reactions

The compound serves as a substrate in one-pot multicomponent reactions. A 2023 report detailed its use with p-toluenesulfonic acid (p-TSA) to synthesize 1-[aryl(arylsulfanyl)methyl]naphthalen-2-ol derivatives, yielding 85–92% under mild conditions . These products are valuable in medicinal chemistry for their antifungal and anticancer activities .

Recent Research Advances

Catalytic Transfer Hydrogenation

A 2025 breakthrough utilized palladium-catalyzed transfer hydrogenation with formic acid as the hydrogen donor. This method reduced reaction times to 2 hours and eliminated the need for high-pressure equipment, achieving 89% yield .

Green Synthesis Protocols

Recent efforts focus on solvent-free mechanochemical synthesis. Ball-milling 1-naphthol with dimethyl disulfide (MeSSMe\text{MeSSMe}) and a catalytic amount of FeCl3\text{FeCl}_3 produced the target compound in 78% yield, minimizing waste .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator